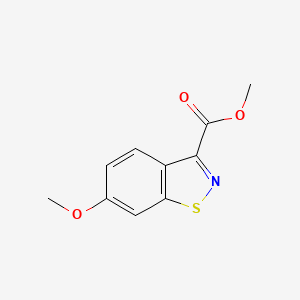
Ester pinacolique de l'acide 4-fluoro-3,5-diméthylphénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is a type of organoboron compound. It is a valuable building block in organic synthesis . The empirical formula of this compound is C12H16BFO2 .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is represented by the linear formula C12H16BFO2 . The compound’s molecular weight is 222.06 .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most important applications of organoboron compounds like 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Applications De Recherche Scientifique
Conception et administration de médicaments
Ester pinacolique de l'acide 4-fluoro-3,5-diméthylphénylboronique: est considéré pour la conception de nouveaux médicaments et dispositifs d'administration de médicaments. Il est particulièrement reconnu comme un transporteur de bore adapté à la capture de neutrons, un type de traitement contre le cancer. La stabilité de ces composés dans l'eau est un facteur crucial pour leur efficacité .
Techniques d'imagerie
Ce composé est également pertinent dans les techniques d'imagerie telles que la tomographie par émission de positons (TEP), qui est importante dans le développement clinique des médicaments et des diagnostics .
Synthèse organique
En synthèse organique, This compound est utilisé dans les réactions de couplage de Suzuki–Miyaura. Cette réaction est connue pour ses conditions douces et sa tolérance à divers groupes fonctionnels, ce qui en fait une méthode polyvalente pour la formation de liaisons carbone-carbone .
Protodéboronation
Le composé a été étudié pour sa susceptibilité à la protodéboronation, qui est une réaction importante dans la synthèse de molécules organiques complexes .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The pharmacokinetics of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This can impact the bioavailability of the compound .
Result of Action
The result of the action of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This molecular effect enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of the 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester are influenced by environmental factors such as pH . At physiological pH, the rate of hydrolysis of the compound is considerably accelerated , which can affect its stability and efficacy .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester involves the conversion of 4-Fluoro-3,5-dimethylphenylboronic acid to its pinacol ester form through esterification with pinacol. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The pinacol ester is then purified through recrystallization to obtain the final product.", "Starting Materials": [ "4-Fluoro-3,5-dimethylphenylboronic acid", "Pinacol", "Palladium on carbon" ], "Reaction": [ "Add 4-Fluoro-3,5-dimethylphenylboronic acid and pinacol to a reaction flask", "Add palladium on carbon as a catalyst", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and filter off the catalyst", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product through recrystallization using a suitable solvent such as ethanol or methanol", "Dry the purified product under vacuum to obtain 4-Fluoro-3,5-dimethylphenylboronic acid pinacol ester" ] } | |
Numéro CAS |
1147894-98-1 |
Formule moléculaire |
C14H22BFO3 |
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
(4-fluoro-3,5-dimethylphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C14H22BFO3/c1-9-7-11(8-10(2)12(9)16)15(18)19-14(5,6)13(3,4)17/h7-8,17-18H,1-6H3 |
Clé InChI |
ABKYEYSOZPTCND-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
SMILES canonique |
B(C1=CC(=C(C(=C1)C)F)C)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)
![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
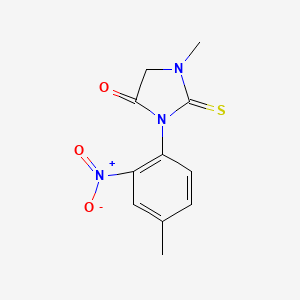
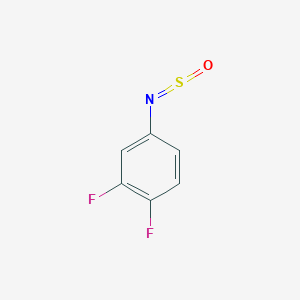
![3-[1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1471062.png)
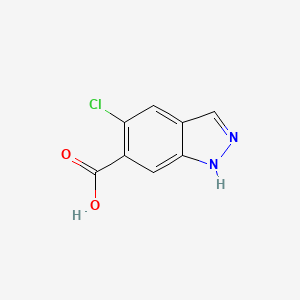
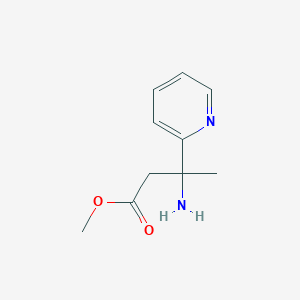
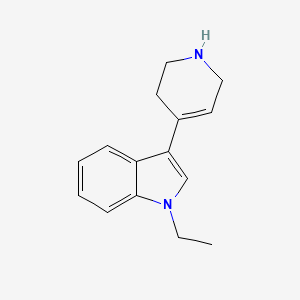

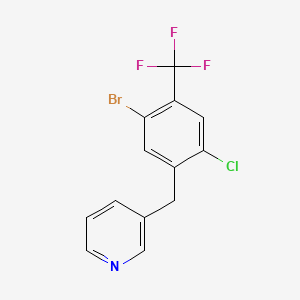
![{[Amino(pyridin-4-yl)methylidene]amino}urea](/img/structure/B1471071.png)
![8-Azabicyclo[3.2.1]octane-6,7-diol](/img/structure/B1471072.png)
